molecular formula C15H21N7O B12263087 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12263087
M. Wt: 315.37 g/mol
InChI Key: LAEMNCGHMSJOKE-UHFFFAOYSA-N
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Description

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the pyrimidine ring: This step involves the cyclization of suitable precursors in the presence of catalysts.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidines.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles like halides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to the modulation of signaling pathways involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21N7O

Molecular Weight

315.37 g/mol

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C15H21N7O/c1-20(2)12-4-6-16-14(18-12)21-8-10-22(11-9-21)15-17-7-5-13(19-15)23-3/h4-7H,8-11H2,1-3H3

InChI Key

LAEMNCGHMSJOKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=N3)OC

Origin of Product

United States

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